1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-

Catalog No.
S14774235
CAS No.
792924-36-8
M.F
C69H39N3
M. Wt
910.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-

CAS Number

792924-36-8

Product Name

1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-

IUPAC Name

2,4,6-tris(4-pyren-1-ylphenyl)-1,3,5-triazine

Molecular Formula

C69H39N3

Molecular Weight

910.1 g/mol

InChI

InChI=1S/C69H39N3/c1-4-43-16-19-49-28-34-55(58-37-31-46(7-1)61(43)64(49)58)40-10-22-52(23-11-40)67-70-68(53-24-12-41(13-25-53)56-35-29-50-20-17-44-5-2-8-47-32-38-59(56)65(50)62(44)47)72-69(71-67)54-26-14-42(15-27-54)57-36-30-51-21-18-45-6-3-9-48-33-39-60(57)66(51)63(45)48/h1-39H

InChI Key

PKMLSVYKLIPXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=NC(=NC(=N6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

1,3,5-Triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- is a complex organic compound characterized by its unique triazine core and multiple pyrenyl-substituted phenyl groups. The molecular formula for this compound is C24H18N3C_{24}H_{18}N_3, and it has a molecular weight of approximately 366.42 g/mol. The structure features a central 1,3,5-triazine ring that is substituted at the 2, 4, and 6 positions with phenyl groups that each contain a pyrenyl moiety, contributing to its photophysical properties. This compound is notable for its potential applications in materials science and organic electronics due to its ability to form strong π-π interactions and its luminescent properties.

The reactivity of 1,3,5-triazine derivatives often involves nucleophilic substitutions and electrophilic additions due to the electron-deficient nature of the triazine ring. Common reactions include:

  • Nucleophilic Attack: The triazine nitrogen atoms can be sites for nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further modification of the compound.
  • Cross-Coupling Reactions: The presence of aryl groups allows for coupling reactions such as Suzuki or Heck coupling to create more complex structures.

Research into the biological activity of 1,3,5-triazine derivatives indicates potential applications in medicinal chemistry. Compounds with similar structures have shown:

  • Anticancer Activity: Some triazine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Certain substituted triazines have demonstrated activity against bacteria and fungi.
  • Enzyme Inhibition: These compounds can act as inhibitors for specific enzymes involved in metabolic pathways.

The specific biological activities of 1,3,5-triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- require further investigation to establish its efficacy and mechanism of action.

The synthesis of 1,3,5-triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- typically involves multi-step organic reactions:

  • Formation of the Triazine Core: This can be achieved through cyclization reactions involving cyanuric chloride or similar precursors with appropriate amines or phenols.
  • Substitution Reactions: The introduction of pyrenyl groups can be accomplished via nucleophilic aromatic substitution or coupling reactions with pyrene derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

The unique properties of 1,3,5-triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- lend it to various applications:

  • Organic Light Emitting Diodes (OLEDs): Its luminescent properties make it suitable for use in OLEDs and other optoelectronic devices.
  • Photovoltaics: The compound can be utilized in solar cells due to its ability to absorb light and convert it into electrical energy.
  • Sensors: Its fluorescence characteristics allow for applications in chemical sensors and biosensors.

Interaction studies involving this compound focus on its behavior in different environments:

  • Solvent Effects: The fluorescence properties can vary significantly depending on the solvent used, which is crucial for applications in sensing.
  • Metal Complexation: Investigating how this compound interacts with metal ions can reveal potential uses in catalysis and material science.

Several compounds share structural similarities with 1,3,5-triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]-:

Compound NameMolecular FormulaKey Features
2,4,6-Tris(4-formylphenyl)-1,3,5-triazineC24H15N3O3C_{24}H_{15}N_3O_3Contains formyl groups; used in organic synthesis
2,4,6-Tris(4-pyridyl)-1,3,5-triazineC24H18N6C_{24}H_{18}N_6Pyridyl substituents; potential coordination chemistry applications
2,4-Diamino-1,3,5-triazineC3H6N6C_3H_6N_6Simpler structure; known for herbicidal activity

Uniqueness

The uniqueness of 1,3,5-triazine, 2,4,6-tris[4-(1-pyrenyl)phenyl]- lies in its combination of luminescent properties due to the pyrene units and the stability provided by the triazine framework. This makes it particularly valuable in advanced materials science applications compared to other structurally similar compounds that may not possess such luminescent characteristics.

XLogP3

19.2

Hydrogen Bond Acceptor Count

3

Exact Mass

909.314398257 g/mol

Monoisotopic Mass

909.314398257 g/mol

Heavy Atom Count

72

Dates

Modify: 2024-08-10

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